Glycerophospho-N-Palmitoyl Ethanolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

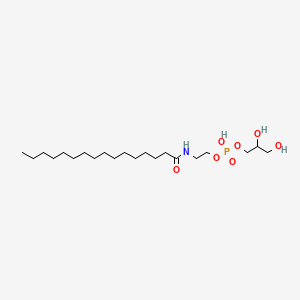

GP-NPEA is the metabolic precursor of palmitoyl ethanolamide (PEA), an endogenous cannabinoid found in liver, brain, and other mammalian tissues . PEA has potent anti-inflammatory activity .

Synthesis Analysis

The different types of N-Acylated ethanolamines (NAE), which are naturally-occurring lipids, are derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) .

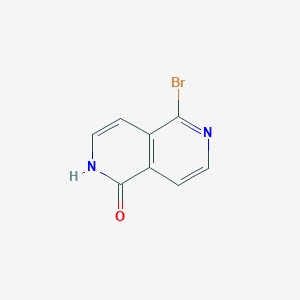

Molecular Structure Analysis

The molecular formula of GP-NPEA is C21H44NO7P . It has a molecular weight of 453.6 . The structure includes 2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate .

Physical And Chemical Properties Analysis

GP-NPEA has a density of 1.1±0.1 g/cm3 . Its molar refractivity is 117.9±0.3 cm3 . It has 8 H bond acceptors and 4 H bond donors . It has 22 freely rotating bonds . Its polar surface area is 135 Å2 . Its polarizability is 46.7±0.5 10-24 cm3 . Its surface tension is 44.2±3.0 dyne/cm . Its molar volume is 410.9±3.0 cm3 .

Scientific Research Applications

Neuroscience: Endocannabinoid Signaling

GP-NPEA is a precursor to palmitoyl ethanolamide (PEA), an endogenous cannabinoid found in the brain and other tissues . PEA engages in endocannabinoid signaling, which is crucial for various neurological processes, including pain sensation, mood regulation, and neuroinflammation. Research in this area explores how GP-NPEA, through PEA, influences neurological health and disease.

Immunology: Anti-inflammatory Activity

PEA, derived from GP-NPEA, exhibits potent anti-inflammatory activity in vivo . This property is of significant interest in immunology, as controlling inflammation is vital for treating autoimmune diseases, allergies, and other chronic inflammatory conditions.

Lipid Biochemistry: Metabolic Pathways

The metabolism of GP-NPEA to PEA involves glycerophosphodiesterase 1 (GDE1) activity . Studying this pathway enhances our understanding of lipid biochemistry and the role of lipid signaling molecules in metabolism and energy homeostasis.

Pharmacology: Receptor Pharmacology

Despite its low affinity for CB2 and no appreciable affinity for CB1 receptors, PEA’s efficacy suggests it may act through a different receptor . Research in this field aims to elucidate the pharmacological pathways through which GP-NPEA and its metabolites exert their biological effects.

Mechanism of Action

- The primary targets of PEA include cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system and play essential roles in modulating pain, inflammation, mood, and other physiological processes .

- The resulting changes include altered neurotransmitter release, immune cell activation, and regulation of pain perception .

- GP-NPEA is synthesized via two major pathways:

- CDP-Ethanolamine Pathway (Kennedy Pathway) : In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. The latter transfers the phosphoethanolamine group to diacylglycerol, yielding GP-NPEA .

- The compound’s stability and half-life depend on its interactions with enzymes involved in its metabolism .

- Cellular effects include pain modulation, anti-inflammatory activity, and potential neuroprotective effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXMIXZULLAMCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693936 |

Source

|

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerophospho-N-Palmitoyl Ethanolamine | |

CAS RN |

100575-09-5 |

Source

|

| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Glycerophospho-N-Palmitoyl Ethanolamine being identified in a study about depression?

A: In a study using a chronic unpredictable mild stress (CUMS) rat model of depression [], Glycerophospho-N-Palmitoyl Ethanolamine was identified as one of five potential biomarkers in the prefrontal cortex (PFC). This suggests a potential link between this lipid and the pathophysiology of depression, warranting further investigation into its specific role in this context.

Q2: How does Glycerophospho-N-Palmitoyl Ethanolamine relate to other ethanolamides in terms of their effects on coagulation?

A: Research indicates that Glycerophospho-N-Palmitoyl Ethanolamine, a precursor to Palmitoylethanolamide (PEA), demonstrates procoagulant properties similar to PEA, Stearoylethanolamide (SEA), and Anandamide (AEA) []. These ethanolamides, particularly PEA, have been shown to enhance thrombin generation in plasma. The presence of a free hydroxyl group in the head group of these molecules appears to be crucial for their procoagulant activity.

Q3: Has Glycerophospho-N-Palmitoyl Ethanolamine been identified in any natural sources?

A: While not specifically mentioned in the provided abstracts, one study identified Glycerophospho-N-Palmitoyl Ethanolamine within the chemical composition of fresh pokak eggplant (Solanum torvum) fruit extract []. This finding suggests the compound might be found in other natural sources and could have implications for dietary intake and potential health effects.

Q4: What future research directions are suggested regarding Glycerophospho-N-Palmitoyl Ethanolamine?

A: Given its identification as a potential biomarker for depression [] and its procoagulant properties within the ethanolamide family [], further research is needed to elucidate:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)

![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)